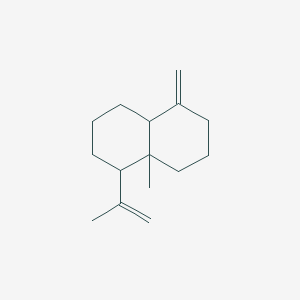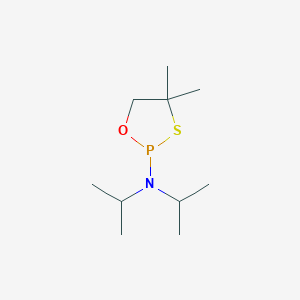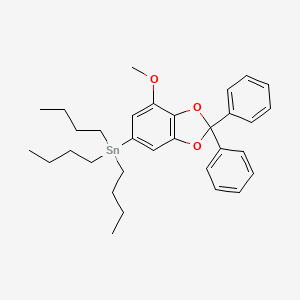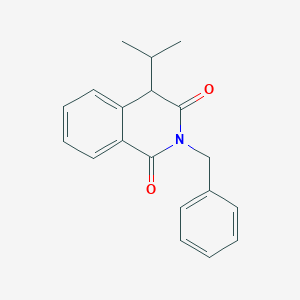
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ヒドロキシ-3-(4-ノニルフェノキシ)プロピルプロプ-2-エノアートは、その独特な構造と特性で知られる化学化合物です。これは、2-ヒドロキシ-3-(4-ノニルフェノキシ)プロパノールとアクリル酸の反応から生成されるエステルです。この化合物は、その反応性とポリマーを形成する能力のために、さまざまな産業用途で広く使用されています。
準備方法
合成経路と反応条件
2-ヒドロキシ-3-(4-ノニルフェノキシ)プロピルプロプ-2-エノアートの合成は、通常、2-ヒドロキシ-3-(4-ノニルフェノキシ)プロパノールとアクリル酸のエステル化反応を含みます。この反応は、通常、硫酸またはp-トルエンスルホン酸などの触媒の存在下で行われ、エステル化プロセスを促進します。反応混合物を還流条件下で加熱して、反応物を目的のエステルに完全に変換することを保証します。
工業生産方法
工業的な環境では、2-ヒドロキシ-3-(4-ノニルフェノキシ)プロピルプロプ-2-エノアートの生産は、反応の効率と収率を高めるために連続フロー反応器を使用することがあります。高純度の反応物と最適化された反応条件(温度や圧力の制御など)を使用することで、高品質のエステルの安定した生産が保証されます。
化学反応の分析
反応の種類
2-ヒドロキシ-3-(4-ノニルフェノキシ)プロピルプロプ-2-エノアートは、以下を含むさまざまな化学反応を起こします。
重合: この化合物は、フリーラジカル重合を起こして、産業用途に適した特性を持つポリマーを形成できます。
加水分解: 水と酸または塩基触媒の存在下では、エステル結合が加水分解されて、対応するアルコールと酸が生成されます。
付加反応: アクリルエステル部分の二重結合は、さまざまな求核剤や求電子剤との付加反応に参加できます。
一般的な試薬と条件
重合: ベンゾイルパーオキサイドやアゾビスイソブチロニトリル(AIBN)などの開始剤は、重合プロセスを開始するために一般的に使用されます。
加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件は、加水分解反応を触媒するために使用されます。
付加反応: 臭化水素(HBr)や塩素(Cl2)などの試薬は、二重結合への付加反応に使用できます。
生成される主な生成物
重合: 主な生成物は、使用される反応条件や開始剤に応じて、さまざまな分子量と特性を持つポリマーです。
加水分解: エステルの加水分解により、2-ヒドロキシ-3-(4-ノニルフェノキシ)プロパノールとアクリル酸が生成されます。
付加反応: 求核剤や求電子剤を二重結合に付加すると、元の化合物の置換誘導体が生成されます。
科学研究への応用
2-ヒドロキシ-3-(4-ノニルフェノキシ)プロピルプロプ-2-エノアートは、コーティング、接着剤、シーラントに使用される特定の特性を持つポリマーの合成におけるモノマーとして、化学研究において幅広い用途があります。
生物学: この化合物は、薬物送達システムや組織工学足場など、医療用途のバイオマテリアルの開発に使用できます。
医学: この化合物を薬物担体として、または治療薬の制御放出システムの一部として使用するための研究が進行中です。
産業: この化合物は、自動車や航空宇宙産業など、さまざまな産業用途向けの特殊ポリマーや樹脂の製造に使用されています。
化学反応の分析
Types of Reactions
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties for industrial applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Addition Reactions: The double bond in the acrylic ester moiety can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions and initiators used.
Hydrolysis: The hydrolysis of the ester yields 2-hydroxy-3-(4-nonylphenoxy)propanol and acrylic acid.
Addition Reactions: The addition of nucleophiles or electrophiles to the double bond results in the formation of substituted derivatives of the original compound.
科学的研究の応用
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and sealants.
Biology: The compound can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research into the compound’s potential as a drug carrier or as part of a controlled release system for therapeutic agents is ongoing.
Industry: The compound is used in the production of specialty polymers and resins for various industrial applications, including automotive and aerospace industries.
作用機序
2-ヒドロキシ-3-(4-ノニルフェノキシ)プロピルプロプ-2-エノアートの作用機序は、主に重合を起こして架橋ネットワークを形成する能力に関与しています。その作用に関与する分子標的と経路は、特定の用途によって異なります。例えば、薬物送達システムでは、化合物のエステル結合は、酵素の存在下または特定のpH条件下で加水分解される可能性があり、カプセル化された薬物の制御放出につながります。
類似化合物との比較
類似化合物
2-ヒドロキシ-3-フェノキシプロピルアクリレート: 構造は似ていますが、ノニルフェノキシ基ではなくフェノキシ基を持っています。
メタクリル酸2-ヒドロキシ-3-(4-アニリノアニリノ)プロピルエステル: プロピル基に異なる置換基を持つ別のエステルです。
独自性
2-ヒドロキシ-3-(4-ノニルフェノキシ)プロピルプロプ-2-エノアートは、ノニルフェノキシ基が存在するために独特です。この基は、特定の疎水性特性を付与し、化合物の特定のポリマーや樹脂との適合性を向上させます。これは、耐水性と耐久性が要求される用途に特に役立ちます。
特性
CAS番号 |
148977-02-0 |
|---|---|
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC名 |
[2-hydroxy-3-(4-nonylphenoxy)propyl] prop-2-enoate |
InChI |
InChI=1S/C21H32O4/c1-3-5-6-7-8-9-10-11-18-12-14-20(15-13-18)24-16-19(22)17-25-21(23)4-2/h4,12-15,19,22H,2-3,5-11,16-17H2,1H3 |
InChIキー |
XBUIZEUBBLDXSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC(=O)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)



![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)

